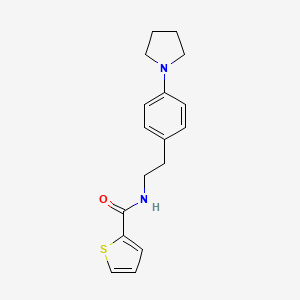

N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS/c20-17(16-4-3-13-21-16)18-10-9-14-5-7-15(8-6-14)19-11-1-2-12-19/h3-8,13H,1-2,9-12H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFVZQPXMVNZJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-carboxamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.

Attachment of the Phenethyl Group: The phenethyl group can be introduced via Friedel-Crafts alkylation or other suitable alkylation reactions.

Formation of the Thiophene-2-carboxamide Moiety: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing reagents and appropriate precursors. The carboxamide group is then introduced through amidation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and phenethyl group may interact with proteins or enzymes, modulating their activity. The thiophene-2-carboxamide moiety may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Thiophene-2-carboxamide vs. Benzo[b]thiophene-2-carboxamide

- Target Compound : Features a simple thiophene ring.

- Analogues : Compounds 30, 33, 34, 51, and 52 () incorporate a benzo[b]thiophene core (a fused benzene-thiophene system), which enhances aromaticity and may improve binding to hydrophobic protein pockets. For example, compound 34 ([M+H]+ 531.3) shows a 13C NMR shift at δ 161.9 ppm for the carbonyl carbon, consistent with the benzo[b]thiophene-carboxamide structure .

- Impact: The benzo[b]thiophene derivatives generally exhibit higher molecular weights (e.g., 531.3 vs.

Substituent Variations on the Phenyl Ring

- Target Compound : Contains a 4-(pyrrolidin-1-yl)phenethyl group.

- Analogues :

- Compound 34 (): Features a 4-(4-(pyrrolidin-1-yl)piperidin-1-carbonyl)phenyl group, introducing a piperidine spacer between the phenyl and pyrrolidine moieties. This increases flexibility and basicity, reflected in its higher molecular weight ([M+H]+ 531.3) compared to the target compound .

- Compound 32 (): Substitutes the phenethyl group with a 4-(pyrrolidin-1-yl)piperidinyl-phenyl system, yielding [M+H]+ 441.3. The shorter piperidinyl linkage may reduce steric hindrance .

- N-(2-Nitrophenyl)thiophene-2-carboxamide (): Replaces the pyrrolidinyl-phenethyl group with a nitro-substituted phenyl, leading to distinct hydrogen-bonding patterns (C–H⋯O/S interactions) and dihedral angles (8.5–13.5° between aromatic rings) .

Spectroscopic and Mass Spectrometry Data

Table 1: Key Analytical Data for Selected Analogues

Structure–Activity Relationship (SAR) Insights

- Pyrrolidine vs. Piperidine Substitutions :

- The pyrrolidine ring (5-membered) in the target compound may confer greater rigidity and compactness compared to piperidine (6-membered) analogues like compound 33 ([M+H]+ 545.3, ). This could influence binding kinetics to targets such as succinate dehydrogenase (SDH), as seen in antifungal analogues () .

- In contrast, compound 51 () uses a shorter piperidine-1-carbonyl linker, reducing molecular weight ([M+H]+ 462.2) and possibly altering membrane permeability .

- Antifungal Activity :

Biological Activity

N-(4-(pyrrolidin-1-yl)phenethyl)thiophene-2-carboxamide is a compound under investigation for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring , a phenethyl group , and a thiophene-2-carboxamide moiety . Its IUPAC name is N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]thiophene-2-carboxamide, with the molecular formula .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The pyrrolidine ring and phenethyl group are believed to modulate the activity of proteins or enzymes, while the thiophene-2-carboxamide moiety may bind to receptors or influence various biochemical pathways .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of this compound. It has shown promising results against various bacterial strains, indicating its potential as an antibacterial agent. For instance, derivatives of thiophene carboxamides have been reported to exhibit significant efficacy against Extended-Spectrum Beta-Lactamase (ESBL)-producing E. coli .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that thiophene derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines through mechanisms involving the modulation of NF-κB signaling pathways . This pathway is critical in regulating cell survival and proliferation, linking the compound's activity to its potential use in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that N-(4-methylpyridin-2-yl) thiophene-2-carboxamides exhibited significant antibacterial activity against ESBL-producing E. coli, suggesting that similar derivatives could be effective in treating resistant bacterial infections .

- Anticancer Activity : Another investigation highlighted that thiophene derivatives could disrupt NF-κB activation, leading to reduced tumor growth in vitro and in vivo models . This suggests that this compound may share similar mechanisms.

- Enzyme Inhibition Studies : Compounds related to thiophene carboxamides have been shown to inhibit IKK-2, a kinase involved in inflammatory responses and cancer progression, further supporting their potential therapeutic applications .

Data Table: Summary of Biological Activities

Q & A

Q. Key Considerations :

- Temperature control (0–25°C) minimizes side reactions.

- Catalysts like Lewis acids (e.g., ZnCl₂) enhance reaction efficiency .

Basic: Which structural characterization techniques are critical for confirming the compound’s identity?

Methodological Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR : Verify substituent positions (e.g., pyrrolidine protons at δ 2.5–3.0 ppm; thiophene protons at δ 7.0–7.5 ppm) .

Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 357.15 g/mol) .

X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

Q. Table 1: Representative NMR Data

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Thiophene C3-H | 7.21 | Singlet |

| Pyrrolidine N-CH₂ | 2.78 | Multiplet |

Advanced: How can structure-activity relationships (SAR) guide the optimization of anticancer activity?

Methodological Answer:

Core Modifications :

- Replace pyrrolidine with piperidine to enhance lipophilicity and blood-brain barrier penetration .

- Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to improve enzyme binding .

Biological Assays :

- In vitro : Screen against cancer cell lines (e.g., IC₅₀ values in MCF-7, HepG2) using MTT assays .

- In silico : Perform molecular docking (AutoDock Vina) to predict binding affinity for kinases (e.g., EGFR, VEGFR) .

Q. Table 2: SAR Insights

| Modification | Effect on IC₅₀ (μM) | Target Enzyme |

|---|---|---|

| Pyrrolidine → Piperidine | 1.2 → 0.8 | EGFR |

| -OCH₃ → -F | 2.5 → 1.4 | VEGFR-2 |

Advanced: How can contradictory data in biological assays (e.g., cytotoxicity vs. genotoxicity) be resolved?

Methodological Answer:

Assay Replication :

- Validate cytotoxicity (MTT) and genotoxicity (Comet assay) across multiple cell lines .

Mechanistic Studies :

- Use flow cytometry to distinguish apoptosis (Annexin V) from necrosis (propidium iodide) .

Dose-Response Analysis :

- Identify threshold concentrations where therapeutic effects outweigh toxicity (e.g., <10 μM for efficacy) .

Key Insight : Discrepancies may arise from assay sensitivity variations or off-target effects at high doses.

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

Thermal Stability :

- Store at –20°C in amber vials; degradation <5% over 6 months .

Photodegradation :

- UV/Vis exposure (λ >300 nm) leads to 20% decomposition in 48 hours; use light-protected containers .

Solution Stability :

- In DMSO: Stable for 1 month at 4°C; avoid freeze-thaw cycles .

Advanced: How can computational modeling enhance the design of derivatives with improved pharmacokinetics?

Methodological Answer:

ADME Prediction :

- Use SwissADME to optimize logP (target 2–3) and aqueous solubility (>50 μM) .

Metabolic Stability :

- Simulate cytochrome P450 interactions (CYP3A4) to reduce hepatic clearance .

Toxicity Screening :

- Apply Derek Nexus to flag structural alerts (e.g., mutagenic pyrrole metabolites) .

Q. Table 3: In Silico Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| logP | 2.8 |

| Plasma Protein Binding | 89% |

| Half-life (predicted) | 4.2 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.